2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile
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Overview
Description
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO. It is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2-fluoro-6-methoxybenzonitrile with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound is used in the production of materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar in structure but with different positioning of the methoxy group.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Lacks the methoxy group, leading to different chemical properties
Uniqueness
2-Fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H5F4NO |
---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5F4NO/c1-15-8-3-5(9(11,12)13)2-7(10)6(8)4-14/h2-3H,1H3 |
InChI Key |
UPGLGNRBJPUOBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)F)C#N |
Origin of Product |
United States |
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